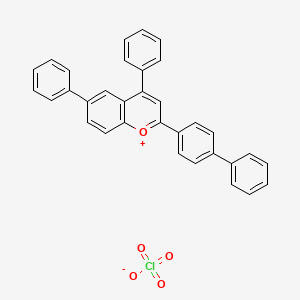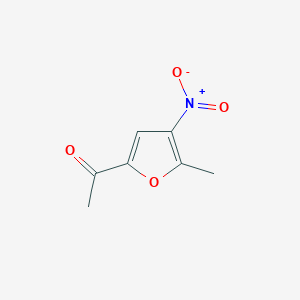![molecular formula C18H17IN3+ B13825990 [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is a complex organic compound that features a naphthalene ring, an iodine atom, and an azanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium typically involves multi-step organic reactions. One common method includes the reaction of naphthylamine with an appropriate aldehyde to form a Schiff base, followed by iodination and subsequent formation of the azanium group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium has several scientific research applications:
Mécanisme D'action
The mechanism of action of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
- 1,3,4-oxadiazole derivatives
- (dicyanomethylidene)pyridines
Uniqueness
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is unique due to its combination of a naphthalene ring, an iodine atom, and an azanium group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C18H17IN3+ |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
[amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium |
InChI |
InChI=1S/C18H16IN3/c1-22(15-9-5-8-14(19)12-15)18(20)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,20,21)/p+1 |
Clé InChI |
YEMFBSCVGTUXHD-UHFFFAOYSA-O |
SMILES canonique |
C[N+](=C(N)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
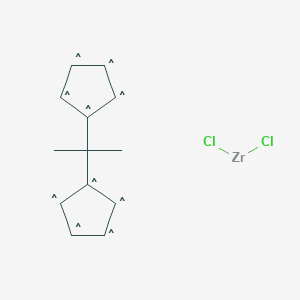
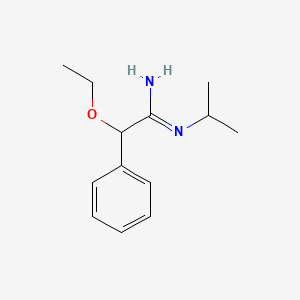
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
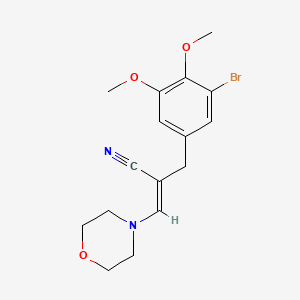
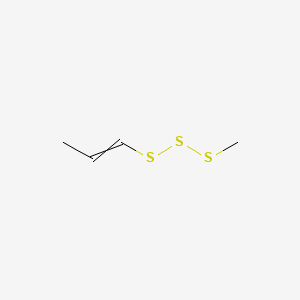
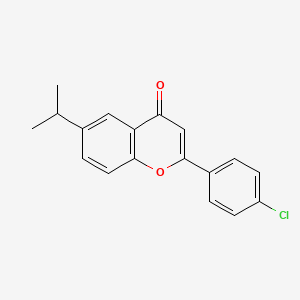

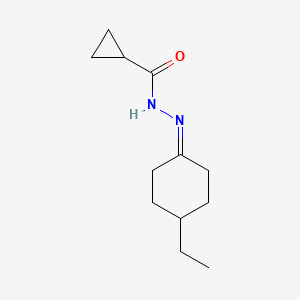
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
